2-Hydroxybenzofuran-3(2H)-one

Vue d'ensemble

Description

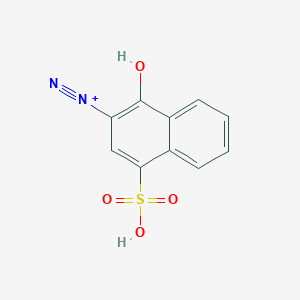

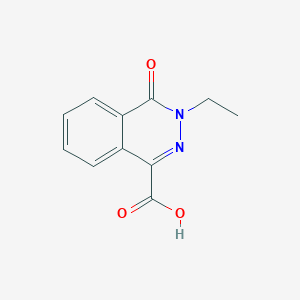

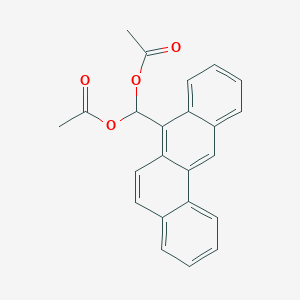

2-Hydroxybenzofuran-3(2H)-one, also known as Benzofuran, 2,3-dihydro-, is a chemical compound with the molecular formula C8H8O . It is also referred to by other names such as Coumaran, Dihydrobenzofuran, Dihydrocoumarone, Kumaran, 2,3-Dihydrobenzofuran, and 2,3-Dihydrobenzofurane .

Synthesis Analysis

The synthesis of 2-Hydroxybenzofuran-3(2H)-one can be achieved through various methods. One such method involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yield within 10 minutes . Another method involves the oxidation of flavonols with Cu(II), Fe(II), and Fe(III) in aqueous media .Molecular Structure Analysis

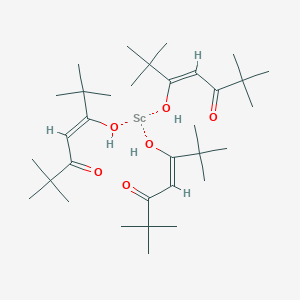

The molecular structure of 2-Hydroxybenzofuran-3(2H)-one is characterized using two-dimensional NMR techniques and PBI-NCI and -EI-MS .Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxybenzofuran-3(2H)-one include complexation followed by an oxidation of flavonols, yielding additional peaks in HPLC chromatograms of the reaction mixtures .Physical And Chemical Properties Analysis

2-Hydroxybenzofuran-3(2H)-one has a molecular weight of 120.1485 . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Kinetics and Hydrolysis Mechanism

A study focused on the kinetics and mechanism of hydrolysis of related compounds to 2-Hydroxybenzofuran-3(2H)-one. The research found that the hydrolysis product 3-hydroxybenzofuran-2-one itself quickly undergoes subsequent acid-catalyzed hydrolysis, revealing insights into reaction mechanisms and kinetics of similar compounds (Chiang, Kresge, & Meng, 2002).

Potential Anti-Estrogen Breast Cancer Agents

3-Acyl-5-hydroxybenzofuran derivatives, closely related to 2-Hydroxybenzofuran-3(2H)-one, were studied for their potential as anti-estrogen breast cancer agents. This study provided insights into the application of benzofuran derivatives in breast cancer treatment (Li et al., 2013).

Synthetic Studies Towards Naturally Occurring Hydrated Auronols

Research aimed at synthesizing 2-benzyl-2-hydroxybenzofuran-3(2H)-one, a prototype of naturally occurring auronols, highlights the significance of 2-Hydroxybenzofuran-3(2H)-one in the synthesis of complex natural products (Löser et al., 2004).

Divergent Synthesis of Natural Benzofurans

A study reported a one-pot strategy for the efficient synthesis of 2-bromo-6-hydroxybenzofurans, which are useful intermediates for synthesizing various benzofuran-based natural products and their analogs. This illustrates the versatility of 2-Hydroxybenzofuran derivatives in natural product synthesis (Sivaraman et al., 2019).

Structural Analysis in Crystallography

Research involving the structural analysis of isobenzofuran-1(3H)-ones, which share a structural motif with 2-Hydroxybenzofuran-3(2H)-one, has been conducted. This type of analysis is crucial in understanding the physical and chemical properties of these compounds (Franca et al., 2016).

Novel Synthesis Approaches

Innovative synthesis methods for benzofuran derivatives have been explored, demonstrating the ongoing research interest in developing new synthetic routes and applications for compounds related to 2-Hydroxybenzofuran-3(2H)-one (Gabriele, Mancuso, & Salerno, 2008).

Electrophilic and Biological Activities

Studies on the electrophilic and biological activities of metal complexes of related compounds have been conducted, highlighting the potential of benzofuran derivatives in pharmacology and materials science (Belkhir-Talbi et al., 2019).

Synthesis of Anti-Tumor Agents

Research on the synthesis of dihydrobenzofuran lignans, which are structurally related to 2-Hydroxybenzofuran-3(2H)-one, for potential use as antitumor agents provides insights into the therapeutic applications of benzofuran derivatives (Pieters et al., 1999).

Propriétés

IUPAC Name |

2-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTSZNMSFMNMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxybenzofuran-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)

![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)